Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine
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Overview
Description
Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes both hydroxyethyl and sulfonylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)sulfide
- Bis(2-hydroxyethyl)amine
- 4-ethoxy-3-methylbenzenesulfonamide
Uniqueness
Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine is unique due to the combination of hydroxyethyl and sulfonylamine groups in its structure
Properties
CAS No. |
1206105-68-1 |
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Molecular Formula |
C13H21NO5S |
Molecular Weight |
303.38g/mol |
IUPAC Name |
4-ethoxy-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO5S/c1-3-19-13-5-4-12(10-11(13)2)20(17,18)14(6-8-15)7-9-16/h4-5,10,15-16H,3,6-9H2,1-2H3 |
InChI Key |
VSTIQSAYDKNGJB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C |
Origin of Product |
United States |
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